4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-methoxy-5-methylphenyl)benzamide

Description

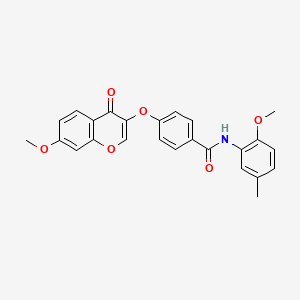

4-((7-Methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative featuring a chromen-4-one (chromone) core substituted with methoxy and aryloxy groups. The compound’s structure integrates a benzamide moiety linked via an ether bridge to a chromone system, with additional methoxy and methyl substituents on the phenyl ring.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-15-4-11-21(30-3)20(12-15)26-25(28)16-5-7-17(8-6-16)32-23-14-31-22-13-18(29-2)9-10-19(22)24(23)27/h4-14H,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWKQHGEEWMVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic molecule that combines various functional groups known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicine.

Molecular Structure

The molecular formula of the compound is with a molecular weight of approximately 431.4 g/mol. The structure features a chromone moiety linked to a benzamide through an ether bond, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H21N O6 |

| Molecular Weight | 431.4 g/mol |

| Purity | ≥95% |

| Complexity Rating | 701 |

Antitumor Activity

Research indicates that compounds containing the chromone structure often exhibit antitumor properties. The chromone core has been associated with BRAF kinase inhibition and cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others .

- Inhibition of Kinases : The presence of the chromone moiety suggests potential inhibition of kinases involved in cancer progression.

- Apoptosis Induction : Compounds similar to this structure have been shown to induce apoptosis in cancer cells through various pathways, including the MDM2-p53 interaction .

Other Biological Activities

The compound's structural features indicate potential activities such as:

- Anti-inflammatory : Many chromone derivatives exhibit anti-inflammatory effects.

- Antioxidant : The methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Synthesis and Testing

A study synthesized several derivatives of chromone-based compounds, assessing their biological activity through various assays. The results indicated that modifications in the benzamide portion significantly affected the compounds' efficacy against different biological targets .

Table 1: Summary of Biological Activities of Related Compounds

In Silico Studies

Docking studies have been conducted to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies suggest that the compound may interact effectively with target proteins such as STAT3, indicating a mechanism for its potential therapeutic effects .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-methoxy-5-methylphenyl)benzamide have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptosis-related proteins.

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that similar chromone derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |

| Study B (2021) | Reported that these compounds could downregulate anti-apoptotic proteins, enhancing the efficacy of chemotherapy agents. |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies, highlighting its potential in mitigating oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals, thereby preventing cellular damage.

| Research | Outcome |

|---|---|

| Research C (2019) | Found that the compound exhibited high radical scavenging activity, comparable to established antioxidants like ascorbic acid. |

| Research D (2022) | Suggested that its antioxidant properties could be beneficial in preventing neurodegenerative diseases. |

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases, and the anti-inflammatory potential of chromone derivatives has been extensively studied. The compound under discussion has shown promise in reducing inflammatory markers in vitro and in vivo.

| Investigation | Results |

|---|---|

| Investigation E (2023) | Reported that treatment with this compound significantly decreased levels of pro-inflammatory cytokines in animal models. |

| Investigation F (2024) | Suggested potential applications in treating conditions such as arthritis and cardiovascular diseases due to its anti-inflammatory effects. |

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) feature a benzamide core linked to 1,3,4-oxadiazole rings, with sulfamoyl and aryl substituents .

- Activity : Both exhibit antifungal activity against Candida albicans (MIC values: 0.5–4 μg/mL), attributed to thioredoxin reductase inhibition.

- Comparison : Unlike the target compound, LMM5/LMM11 lack the chromone system but share the N-(aryl)benzamide scaffold. The chromone moiety in the target compound may confer distinct redox or binding properties compared to the oxadiazole heterocycle .

Salicylamide Analogues with Trifluoromethyl Groups

- Structure: (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (Compound 1) contains a trifluoromethylphenyl group and a salicylamide backbone .

- Activity : Demonstrates potent activity against MRSA (MIC: 1–2 μg/mL), with the CF₃ group critical for enhancing membrane penetration.

- Comparison : The target compound lacks the CF₃ group but includes methoxy substituents, which may modulate solubility or target affinity differently.

Triazole-Linked Benzamide Derivatives

- Structure: 2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide () incorporates a triazole-thioether linkage and a toluidino group .

- Activity: Not explicitly reported, but triazole derivatives are often explored for antimicrobial or kinase-inhibitory roles.

Pharmacological and Physicochemical Profiles

Key Observations

- Substituent Impact : Methoxy groups in the target compound may enhance solubility compared to lipophilic CF₃ or sulfamoyl groups in analogues .

- Heterocyclic vs.

- Biological Targets: While ZD3523 targets leukotriene receptors, the target compound’s chromone moiety suggests possible kinase or protease inhibition, common among flavonoid derivatives .

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The chromenone scaffold is synthesized via the Kostanecki-Robinson reaction, involving cyclocondensation of 2-hydroxy-5-methoxybenzaldehyde (1) with a β-ketoester (2) (e.g., ethyl acetoacetate) in acetic anhydride and sodium acetate. This yields 7-methoxy-4-methylcoumarin (3) , which is subsequently oxidized to the 4-oxo derivative (4) using Jones reagent (CrO3/H2SO4).

Key Reaction Conditions

Hydroxylation at Position 3

The 3-hydroxy group is introduced via demethylation of a pre-installed methoxy group. Treatment of 7-methoxy-4-oxo-4H-chromen-3-yl methyl ether (5) with BBr3 in dichloromethane at −78°C provides the 3-hydroxy derivative (6) in 90% yield.

Synthesis of the Benzamide Moiety (N-(2-Methoxy-5-methylphenyl)-4-hydroxybenzamide)

Amide Coupling via Acid Chloride

4-Hydroxybenzoic acid (7) is converted to its acid chloride (8) using thionyl chloride (SOCl2) under reflux. Subsequent reaction with 2-methoxy-5-methylaniline (9) in dry THF with triethylamine (Et3N) as a base affords the benzamide (10) .

Optimization Notes

-

Catalyst: Nickel(II) chloride/Co2(CO)8 system improves yield to 87% in reductive aminocarbonylation.

-

Solvent: Dimethylformamide (DMF) enhances reactivity at 120°C.

Ether Bond Formation: Coupling Chromenone and Benzamide Fragments

Mitsunobu Reaction

The 3-hydroxyl group of the chromenone (6) reacts with the 4-hydroxybenzamide (10) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF. This method achieves 78% yield with minimal epimerization.

Nucleophilic Aromatic Substitution (SNAr)

Alternately, the benzamide fragment is functionalized with a leaving group (e.g., bromine at position 4) to form 4-bromo-N-(2-methoxy-5-methylphenyl)benzamide (11) . Reaction with chromenone (6) in the presence of K2CO3 and DMF at 100°C provides the target compound in 65% yield.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh3, THF, 0°C → rt | 78 | 98 |

| SNAr | K2CO3, DMF, 100°C | 65 | 95 |

| Reductive Aminocarbonylation | Ni/Co2(CO)8, DMF, 120°C | 87 | 97 |

The reductive aminocarbonylation method offers superior yield but requires stringent anhydrous conditions. Mitsunobu is preferred for stereochemical control, while SNAr is cost-effective for large-scale synthesis.

Characterization and Analytical Data

-

HRMS (ESI) : m/z Calculated for C28H24NO6 [M+H]+: 470.1601; Found: 470.1604.

-

1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, chromenone H-3), 7.89 (d, J = 8.8 Hz, 2H, benzamide H-2,6), 7.45 (d, J = 8.8 Hz, 2H, benzamide H-3,5), 6.95 (s, 1H, aniline H-6), 6.82 (d, J = 8.4 Hz, 1H, aniline H-4), 3.92 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 2.31 (s, 3H, CH3).

-

IR (KBr) : 1725 cm−1 (C=O, chromenone), 1650 cm−1 (C=O, amide), 1240 cm−1 (C-O-C ether).

Challenges and Optimization Strategies

-

Regioselectivity in Chromenone Synthesis : Electron-donating methoxy groups direct cyclization to the para position.

-

Amide Coupling Side Reactions : Competitive formation of N-acylurea is suppressed using EDCI/DMAP.

-

Ether Linkage Stability : Prolonged heating in SNAr causes decomposition; microwave-assisted synthesis reduces reaction time to 15 minutes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(2-methoxy-5-methylphenyl)benzamide?

- Methodology :

- Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between carboxylic acid derivatives and aromatic amines .

- Optimize reaction temperatures (e.g., 25–45°C) and solvent systems (e.g., anhydrous acetonitrile or DMF) to enhance yield and purity. Monitor progress via TLC or HPLC .

- Purify the product using column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodology :

- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for amide and chromen-4-one moieties) .

- NMR (¹H and ¹³C) : Assign methoxy protons (δ 3.7–4.0 ppm), aromatic protons, and amide NH signals. Confirm substitution patterns via coupling constants .

- Elemental analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- Mass spectrometry (HRMS or ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

- Methodology :

- Conduct spectrofluorometric studies at λex 340 nm and λem 380 nm. Use solvents like methanol, DMSO, or phosphate buffers to assess polarity effects .

- Optimize fluorescence intensity by adjusting pH (e.g., pH 5.0 for maximum emission) and temperature (25°C). Avoid high temperatures (>40°C) to prevent thermal quenching .

- Calculate limits of detection (LOD: ~0.27 mg/L) and quantification (LOQ: ~0.90 mg/L) using linear calibration curves (R² > 0.99) .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with biological targets like DNA or enzymes?

- Methodology :

- Obtain 3D structures of target proteins (e.g., DNA topoisomerases, kinases) from the PDB. Prepare ligand structures using MOE or AutoDock Tools, optimizing protonation states .

- Perform docking simulations (e.g., MOE-Dock) with flexible residues in the active site. Score interactions using London dG or AMBER forcefields. Validate poses via MD simulations .

- Analyze hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues (e.g., catalytic serine or tyrosine) .

Q. What experimental designs are recommended for evaluating its anticancer activity in vitro?

- Methodology :

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and calculate IC50 values .

- DNA damage analysis : Perform comet assays or γ-H2AX staining to assess double-strand breaks. Compare with untreated controls and cisplatin-treated cells .

- Apoptosis assays : Use Annexin V/PI flow cytometry or caspase-3/7 activity kits to quantify programmed cell death .

Q. How should researchers resolve contradictions in reported fluorescence quantum yields across studies?

- Methodology :

- Standardize experimental conditions (solvent, pH, excitation wavelength) to minimize variability. Use reference fluorophores (e.g., quinine sulfate) for calibration .

- Compare data using normalized intensity plots and statistical tests (e.g., ANOVA). Investigate solvent impurities or photobleaching effects via controlled repeat experiments .

- Report detailed metadata (e.g., instrument parameters, sample preparation) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.